![molecular formula C14H11N3S B14009083 as-Triazine, 3-(methylthio)-5-(2-naphthyl)- CAS No. 74417-01-9](/img/structure/B14009083.png)
as-Triazine, 3-(methylthio)-5-(2-naphthyl)-
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Overview
Description
as-Triazine, 3-(methylthio)-5-(2-naphthyl)- is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a methylthio group at the 3-position and a naphthyl group at the 5-position
Preparation Methods
The synthesis of as-Triazine, 3-(methylthio)-5-(2-naphthyl)- involves several steps. One common method includes the reaction of 2-naphthylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
as-Triazine, 3-(methylthio)-5-(2-naphthyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
as-Triazine, 3-(methylthio)-5-(2-naphthyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of as-Triazine, 3-(methylthio)-5-(2-naphthyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. Similarly, its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
as-Triazine, 3-(methylthio)-5-(2-naphthyl)- can be compared with other similar compounds, such as:
6-(2-Naphthyl)-2,3-dihydro-as-triazine-3-thione: This compound also contains a naphthyl group but differs in the presence of a thione group instead of a methylthio group.
3-(Methylthio)-5-phenyl-as-triazine: This compound has a phenyl group instead of a naphthyl group, which may result in different chemical and biological properties.
Biological Activity
As-Triazine, 3-(methylthio)-5-(2-naphthyl)- is a member of the triazine family, characterized by a unique structure that includes a triazine ring with a methylthio group and a naphthyl substituent. This compound has garnered interest due to its potential biological activities, particularly in pharmaceutical and agricultural applications.
Chemical Structure and Properties
The compound features a triazine ring consisting of three nitrogen atoms and three carbon atoms, contributing to its chemical reactivity and biological properties. The presence of the methylthio group enhances its interactions with biological targets, while the naphthyl substituent may confer additional unique biological properties not observed in other triazines.
Biological Activity Overview
Research indicates that as-Triazine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds within the triazine class have shown potential in inhibiting cancer cell proliferation and inducing apoptosis. The structural modifications in as-Triazine may enhance its selectivity against cancer cells compared to normal cells .
- Enzyme Inhibition : Studies have focused on the interaction of as-Triazine with various enzymes. For example, assessing its binding affinity with cyclooxygenase (COX) enzymes could provide insights into its anti-inflammatory potential.
- Antimicrobial Properties : As-Triazine derivatives have also been evaluated for their antimicrobial activity against various pathogens. The specific structural features of as-Triazine may enhance its effectiveness against certain bacterial strains .
Comparative Analysis
The following table summarizes the structural features and biological activities of as-Triazine compared to other triazine derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
as-Triazine, 3-(methylthio)-5-(2-naphthyl)- | Methylthio group, naphthyl substituent | Anticancer, enzyme inhibition |
2-Chloro-4,6-diphenyl-1,3,5-triazine | Chlorinated phenyl groups | High stability in dye chemistry |
4-Amino-6-methyl-1,3,5-triazine | Amino group at position 4 | Strong biological activity |
2-Amino-4-methyl-6-phenyltriazine | Amino and phenyl substituents | Enhanced solubility and bioactivity |
The uniqueness of as-Triazine lies in its specific combination of functional groups which may confer distinct biological properties not observed in other triazines.
Case Studies
- Anticancer Research : A study highlighted the anticancer properties of s-triazine derivatives, emphasizing their ability to inhibit enzymes involved in tumorigenesis. The findings suggest that modifications to the triazine core can significantly enhance anticancer activity while minimizing toxicity .
- Enzyme Interaction Studies : Investigations into the binding affinities of as-Triazine with COX enzymes revealed promising anti-inflammatory effects. The compound's structure allows for effective interaction with these enzymes, indicating potential therapeutic applications .
- Antimicrobial Efficacy : Research on the antimicrobial activity of various triazines demonstrated that certain derivatives exhibited significant inhibition against pathogenic strains such as E. coli and Staphylococcus aureus. The effectiveness varied based on structural modifications .
Properties
CAS No. |
74417-01-9 |
---|---|
Molecular Formula |
C14H11N3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
3-methylsulfanyl-5-naphthalen-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C14H11N3S/c1-18-14-16-13(9-15-17-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
InChI Key |
OXGALHLELGYDLD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CN=N1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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